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molecular formula C12H9F3N2O2 B2526227 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 881693-05-6

1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2526227
M. Wt: 270.211
InChI Key: MRRLYNMNEMPYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285569B2

Procedure details

To a solution of 9.5 g (0.0325 mol) 1-benzyl-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole in 350 mL acetone was added 27.2 g (0.172 mol) potassium permanganate in 450 ml water. The reaction mixture was heated at 60° C. for 4 h. After cooling to room temperature 200 ml 2-propanol were added and the mixture was stirred over night, it was filtered through a Celite pad and washed with 1 l acetone. The filtrate was concentrated in vacuo down to 150 mL. The residue was dissolved in 20 mL 2M NaOH and 150 mL water. The resulting aqueous phase was washed twice with 70 ml ethyl ether and was then acidified with 30 ml 5M HCl solution. The suspension was extracted with 200 and 50 ml ethyl acetate (EtOAc). The combined organic extracts were washed with 30 mL water and 5 mL brine and concentrated. The residue was purified by silica gel chromatography (CH2Cl2 with 1% acetic acid) to give 6.1 g (0.022 mol, 67%) of 2-benzyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid as a off-white solid. MS: M=271.1 (ESI+)
Name
1-benzyl-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([C:13]2[O:14]C=CC=2)=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mn]([O-])(=O)(=O)=[O:23].[K+].CC(O)C>CC(C)=O.O>[CH2:1]([N:8]1[C:12]([C:13]([OH:14])=[O:23])=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-benzyl-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole
Quantity
9.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F
Name
Quantity
27.2 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
it was filtered through a Celite pad
WASH
Type
WASH
Details
washed with 1 l acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo down to 150 mL
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 mL 2M NaOH
WASH
Type
WASH
Details
The resulting aqueous phase was washed twice with 70 ml ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with 200 and 50 ml ethyl acetate (EtOAc)
WASH
Type
WASH
Details
The combined organic extracts were washed with 30 mL water and 5 mL brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (CH2Cl2 with 1% acetic acid)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.022 mol
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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